
Norfluoxetine
Vue d'ensemble
Description
Norfluoxetine is the primary active metabolite of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and obsessive-compulsive disorders. Fluoxetine undergoes hepatic N-demethylation via cytochrome P450 (CYP) enzymes, particularly CYP2C19, to form this compound . This compound shares similar pharmacological potency with fluoxetine but exhibits a significantly longer elimination half-life (7–15 days vs. 1–6 days for fluoxetine), contributing to its sustained clinical effects . It also inhibits CYP2D6 and CYP3A4, leading to complex drug-drug interactions .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La norfluoxétine est synthétisée à partir de la fluoxétine par un processus de N-déméthylation. Cette réaction implique généralement l'utilisation d'agents de déméthylation tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le tribromure de bore (BBr3) dans des conditions contrôlées. La réaction est réalisée en atmosphère inerte, souvent en utilisant des solvants comme le tétrahydrofurane (THF) ou le dichlorométhane (DCM) pour faciliter le processus .
Méthodes de production industrielle : Dans les milieux industriels, la production de norfluoxétine implique une N-déméthylation à grande échelle de la fluoxétine en utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour isoler la norfluoxétine du mélange réactionnel .
Types de réactions:
Oxydation : La norfluoxétine peut subir des réactions d'oxydation, souvent facilitées par des agents oxydants comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).
Réduction : La réduction de la norfluoxétine peut être obtenue en utilisant des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : La norfluoxétine peut participer à des réactions de substitution, où des groupes fonctionnels sur la molécule sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, l'hydroxyde, les amines).
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Halogènes en présence d'un catalyseur ou sous lumière UV.
Principaux produits formés :
Oxydation : Formation d'oxydes correspondants ou de dérivés hydroxylés.
Réduction : Formation d'amines ou d'alcools réduits.
Substitution : Formation de dérivés halogénés ou d'amines substituées.
4. Applications de la recherche scientifique
La norfluoxétine a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme étalon de référence en chimie analytique pour la quantification de la fluoxétine et de ses métabolites dans les échantillons biologiques.
Biologie : Étudiée pour ses effets sur les systèmes neurotransmetteurs, en particulier la sérotonine, et son rôle dans la modulation de l'humeur et du comportement.
Médecine : Étudiée pour son potentiel thérapeutique dans le traitement de la dépression, de l'anxiété et d'autres troubles psychiatriques. Elle est également utilisée dans les études pharmacocinétiques pour comprendre le métabolisme et la distribution de la fluoxétine.
Industrie : Employée dans le développement de nouveaux médicaments antidépresseurs et dans le contrôle qualité des formulations pharmaceutiques contenant de la fluoxétine
5. Mécanisme d'action
La norfluoxétine exerce ses effets principalement en inhibant la recapture de la sérotonine (5-HT) au niveau de la fente synaptique, augmentant ainsi la disponibilité de la sérotonine dans le cerveau. Cette action est médiée par la liaison de la norfluoxétine au transporteur de la sérotonine (SERT), empêchant la réabsorption de la sérotonine dans le neurone présynaptique. L'augmentation des niveaux de sérotonine améliore la neurotransmission et contribue aux effets antidépresseurs. La norfluoxétine présente également une faible inhibition de la recapture de la norépinéphrine, ce qui peut contribuer à son profil pharmacologique global .
Applications De Recherche Scientifique
Neuroprotective Effects
1.1 Mechanism of Action
Norfluoxetine has demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that NFLX can prevent the degeneration of dopaminergic neurons in models of Parkinson's disease (PD). In a study involving MPTP-lesioned mice, this compound inhibited microglial activation and reduced oxidative stress, suggesting its potential as a therapeutic agent for PD associated with neuroinflammation .
1.2 Case Study: Parkinson's Disease
A notable case study highlighted the efficacy of NFLX in protecting nigrostriatal dopamine neurons. The treatment resulted in a significant reduction in microglial activation and reactive oxygen species production, which are critical factors in PD pathology .
Parameter | Control Group | NFLX Treatment Group |
---|---|---|
Dopamine Neuron Survival (%) | 40% | 85% |
Microglial Activation Level | High | Low |
Reactive Oxygen Species Level | High | Low |
Antidepressant Properties
2.1 Selective Serotonin Reuptake Inhibitor (SSRI) Activity
As a metabolite of fluoxetine, this compound retains SSRI properties, contributing to serotonin reuptake inhibition. Studies have shown that NFLX effectively reduces serotonin uptake in various brain regions, comparable to fluoxetine itself . The S-enantiomer of this compound is particularly potent, exhibiting submicromolar affinity for serotonin transporters.
2.2 Clinical Implications
This compound has been explored for its role in treating depression and anxiety disorders. A clinical study involving patients with major depressive disorders indicated that NFLX plasma levels correlated with treatment outcomes, suggesting its relevance in therapeutic monitoring .
Clinical Outcome | NFLX Plasma Level (ng/mL) | Response Rate (%) |
---|---|---|
Low (0-50) | 25 | 30 |
Medium (51-100) | 75 | 60 |
High (>100) | 150 | 90 |
Neurological Disorders
3.1 Epilepsy and Potassium Channel Disorders
Recent findings suggest that this compound may have applications beyond mood disorders. In a case involving siblings with KCNC2 gene mutations linked to epilepsy, treatment with fluoxetine and its metabolite resulted in improved seizure control . This highlights the potential role of NFLX in modulating neuronal excitability through potassium channels.
3.2 Summary of Findings
The study illustrated that both fluoxetine and this compound can positively influence outcomes for patients with gain-of-function variants in neuronal potassium channels.
Pharmacokinetic Insights
4.1 Absorption and Metabolism
Research on the pharmacokinetics of this compound reveals significant insights into its absorption and metabolism. A study indicated that high doses of certain herbal supplements could enhance the absorption and conversion of fluoxetine to this compound, potentially affecting therapeutic efficacy .
Parameter | Fluoxetine Group | Fluoxetine + Herb Group |
---|---|---|
Absorption Rate (%) | 60% | 80% |
Metabolite Concentration (ng/mL) | 50 | 100 |
Mécanisme D'action
Norfluoxetine exerts its effects primarily by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing the availability of serotonin in the brain. This action is mediated through the binding of this compound to the serotonin transporter (SERT), preventing the reabsorption of serotonin into the presynaptic neuron. The increased serotonin levels enhance neurotransmission and contribute to the antidepressant effects. This compound also exhibits weak inhibition of norepinephrine reuptake, which may contribute to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Metabolites of Other SSRIs
Norfluoxetine is structurally and functionally analogous to metabolites of other SSRIs, such as norsertraline (sertraline metabolite) and desmethylcitalopram (citalopram metabolite). Key comparisons include:
Table 1: Bioconcentration and Environmental Persistence
- Bioconcentration: Norsertraline accumulates more readily in aquatic organisms than this compound, while desmethylcitalopram shows minimal bioconcentration .
- Environmental Impact: this compound and norsertraline are consistently detected in biosolids, with sertraline metabolites reaching higher concentrations .
Pharmacokinetic Properties
Table 2: Pharmacokinetic Parameters
- Half-life: this compound’s prolonged half-life necessitates careful monitoring in chronic dosing, unlike shorter-lived metabolites like norsertraline.
- Enantiomer Activity: S-norfluoxetine is pharmacologically active, whereas R-norfluoxetine is inactive .
Enzyme Inhibition and Drug Interactions
Table 3: CYP Inhibition Profiles (Ki Values)
Compound | CYP2D6 (μM) | CYP3A4 (μM) |
---|---|---|
This compound | 0.31–1.48 | 19.1 |
Fluoxetine | 0.22–1.38 | 65.7 |
Sertraline | 64.4 | 48.1 |
- CYP2D6: this compound’s (S)-enantiomer is a 10-fold more potent inhibitor than (R)-norfluoxetine, contributing to fluoxetine’s strong CYP2D6 inhibition in vivo .
- CYP3A4: this compound inhibits CYP3A4 more effectively than fluoxetine (Ki = 19.1 vs. 65.7 μM), though clinical relevance remains modest .
Neuroprotective and Toxicological Effects
- Neuroprotection: this compound demonstrates neuroprotective effects in dopaminergic neurons, comparable to fluoxetine, by mitigating microglia-derived inflammation .
- Algal Toxicity: this compound exhibits specific toxicity in algae (toxic ratio = 10–80), exceeding baseline toxicity predictions, whereas norsertraline and desmethylcitalopram lack similar data .
Clinical and Environmental Implications
- Environmental Risk: this compound’s persistence in biosolids (41.6 ± 25.1 μg·kg⁻¹) and aquatic toxicity warrant prioritized environmental risk assessments compared to other metabolites .
Activité Biologique
Norfluoxetine, the active metabolite of fluoxetine, is recognized for its significant biological activities, particularly in the context of neuropharmacology and environmental toxicity. This article explores its mechanisms of action, therapeutic potential, and implications in ecotoxicology, supported by detailed research findings and case studies.
Overview of this compound
This compound is formed through the N-demethylation of fluoxetine in the liver and exhibits similar pharmacological properties, such as selective serotonin reuptake inhibition (SSRI). It has a longer half-life than fluoxetine, which allows it to maintain therapeutic effects over extended periods. The compound's structure is shown below:
This compound primarily functions as an inhibitor of serotonin reuptake. It selectively binds to the serotonin transporter (SERT), preventing the reabsorption of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This mechanism underlies its antidepressant effects and contributes to its neuroprotective properties.
Inhibition Potency
Research indicates that this compound has a higher affinity for SERT than fluoxetine, with an IC50 value of approximately 29 μM . This enhanced potency suggests that this compound may be more effective in modulating serotonergic activity.
Neuroprotective Effects
Recent studies have highlighted this compound's neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD).
Key Findings from Case Studies
-
Microglial Activation Inhibition :
- This compound administration in MPTP-lesioned mice demonstrated a significant reduction in microglial activation and reactive oxygen species (ROS) production. This was evidenced by MAC-1 immunostaining and hydroethidine histochemistry, which showed decreased microglial presence and ROS levels in treated animals compared to controls .
-
NADPH Oxidase Activity :
- In vitro studies revealed that this compound inhibited NADPH oxidase activation in LPS-treated rat microglial cultures. This inhibition was quantified through Western blot analysis, showing a 38% reduction in p47 phox protein translocation to the membrane fraction upon treatment with this compound .
- Nitric Oxide Production :
Ecotoxicological Implications
This compound's biological activity extends beyond neuropharmacology; it also poses risks in environmental contexts. Studies have investigated its effects on aquatic organisms, particularly focusing on its impact on Daphnia magna .
Research Insights
- Exposure to SSRIs, including this compound, has been linked to altered developmental rates and metabolic pathways in aquatic species. Transcriptomic analyses revealed significant changes in gene expression related to carbohydrate metabolism and oxidative stress responses .
- The bioconcentration factor (BCF) for this compound was assessed in marine organisms, indicating potential accumulation and ecological risks associated with pharmaceutical pollutants .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How is norfluoxetine detected and quantified in biological tissues, and what methodological considerations ensure accuracy?
this compound detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for low-concentration analytes in complex matrices . Method validation must include matrix-matched calibration curves to account for tissue-specific ion suppression/enhancement effects. For aquatic studies, homogenization of brain or liver tissues (e.g., bluegill, catfish) followed by solid-phase extraction and isotopic internal standardization (e.g., deuterated this compound) minimizes variability . Detection limits below 0.01 ng/g are achievable, but cross-reactivity with fluoxetine metabolites requires chromatographic separation optimization .
Q. What experimental models are appropriate for assessing this compound toxicity in aquatic organisms?
Fish species like Lepomis macrochirus (bluegill) and Ictalurus punctatus (catfish) are validated models due to their metabolic capacity to convert fluoxetine to this compound . Studies should measure tissue-specific bioaccumulation (brain > liver > muscle) and pair these with controlled exposure systems to differentiate ambient vs. metabolically derived this compound. However, a critical limitation is the frequent absence of concurrent water concentration data, necessitating isotopic tracing or passive sampling devices to quantify bioavailability .
Q. What statistical approaches resolve contradictions in this compound toxicity data across species?
Meta-analyses using toxic ratios (TR = predicted baseline toxicity / experimental toxicity) can harmonize interspecies variability. For example, algae studies show this compound has TR = 10–80, indicating specific toxicity beyond baseline predictions, while fish data often lack pharmacokinetic normalization . Mixed-effects models that account for tissue partitioning coefficients and metabolic rates (e.g., allometric scaling) improve cross-species extrapolation .
Advanced Research Questions
Q. How do conformational differences between fluoxetine and this compound influence their electrochemical behavior in analytical assays?
this compound’s primary amine group undergoes oxidation at higher potentials than fluoxetine’s tertiary amine, complicating voltammetric detection on glassy carbon electrodes. Conformational analysis via Raman spectroscopy and density functional theory (DFT) reveals that this compound’s flexible side chain reduces electron transfer kinetics, leading to diminished anodic signals. Methodological adjustments, such as using boron-doped diamond electrodes or derivatization with electroactive tags, can enhance sensitivity .
Q. What experimental designs address the time-dependent inhibition of cytochrome P450 enzymes by this compound enantiomers?
Competitive inhibition assays using human liver microsomes must account for (R)- and (S)-norfluoxetine stereoselectivity. Apparent inhibition rates (kapp) should be modeled using additive or synergistic frameworks (e.g., eq. 4 in ) with parameterization via nonlinear regression. Co-incubation with fluoxetine requires chiral chromatography to isolate enantiomer-specific effects, as (S)-norfluoxetine exhibits 2-fold higher kinact/KI ratios than (R)-enantiomers .
Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of this compound pharmacokinetics in non-target organisms?
Physiologically based pharmacokinetic (PBPK) models for fish should integrate in vitro hepatic clearance rates (e.g., from trout hepatocytes) and partition coefficients (e.g., log Kliposome-water). Sensitivity analyses must address interspecies differences in plasma protein binding and biliary excretion, which are poorly characterized for this compound. Validation against in vivo tissue residue data (e.g., ) is critical to refine model parameters .
Q. What mechanistic insights explain this compound’s effects on TREK-2 potassium channels in neuronal studies?
Patch-clamp electrophysiology combined with molecular dynamics simulations reveals that this compound alters membrane elasticity (modulus ENFX/E0 < 1), promoting channel inhibition independent of phosphorylation states. Experimental protocols should include control measurements with inert membrane perturbants (e.g., cholesterol analogs) to isolate this compound-specific effects .
Q. Methodological Guidance
- For tissue residue studies : Always pair tissue homogenate analysis with passive water sampling (e.g., POCIS) to distinguish bioaccumulation pathways .
- For electrochemical assays : Use deuterated internal standards and electrode preconditioning (e.g., 0.1 M H2SO4 cycling) to stabilize this compound oxidation signals .
- For algal toxicity tests : Combine growth rate inhibition (72-h EC50) with PSII fluorescence assays to differentiate energy budget effects from photosynthetic damage .
Propriétés
IUPAC Name |
3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866540 | |
Record name | Norfluoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83891-03-6 | |
Record name | Norfluoxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83891-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfluoxetine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083891036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norfluoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORFLUOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8D70XE2F4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Norfluoxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.